3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid is an organic compound that features a combination of aromatic rings, a nitro group, a chloro group, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Chlorination of the aromatic ring.
Amidation: Formation of the amide bond through reaction with phenylacetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Reduction of Nitro Group: Formation of 2-chloro-5-aminophenyl derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid would depend on its specific biological target. Generally, compounds with nitro and chloro groups can interact with biological macromolecules through various pathways, including:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid: can be compared with other nitroaromatic compounds and amide derivatives.
Uniqueness
Structural Features: The combination of nitro, chloro, and amide groups in a single molecule.
Biological Activity: Potential unique biological activities due to its specific structure.
Properties
Molecular Formula |
C17H15ClN2O5 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O5/c18-14-7-6-12(20(24)25)9-13(14)15(10-17(22)23)19-16(21)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,19,21)(H,22,23) |
InChI Key |
LMCIJGFPFDTQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.